molecular formula C14H11ClF2N2O2 B12997713 4-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide

4-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide

Cat. No.: B12997713
M. Wt: 312.70 g/mol
InChI Key: ZTOVNHRVBRWVKS-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide is a chemical compound with the molecular formula C14H11ClF2N2O2 and a molecular weight of 312.7 g/mol . This compound is part of the benzamide class and is characterized by the presence of amino, chloro, and difluoromethoxy functional groups attached to a benzene ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with 2-(difluoromethoxy)aniline under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, and the exact mechanisms are still being elucidated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H11ClF2N2O2

Molecular Weight

312.70 g/mol

IUPAC Name

4-amino-2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C14H11ClF2N2O2/c15-10-7-8(18)5-6-9(10)13(20)19-11-3-1-2-4-12(11)21-14(16)17/h1-7,14H,18H2,(H,19,20)

InChI Key

ZTOVNHRVBRWVKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)N)Cl)OC(F)F

Origin of Product

United States

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